

4-(trans-4-Heptylcyclohexyl)phenol CAS number 90525-37-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(trans-4-Heptylcyclohexyl)phenol
Cat. No.:	B11724599

[Get Quote](#)

An In-depth Technical Guide to **4-(trans-4-Heptylcyclohexyl)phenol**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Anisotropic Design

4-(trans-4-Heptylcyclohexyl)phenol, identified by its CAS number 90525-37-4, is a specialized organic compound that holds a significant position in the field of materials science. [1][2] Its unique molecular architecture, which combines aromatic and aliphatic cyclic rings, makes it a cornerstone building block, particularly as a liquid crystal intermediate.[1][2][3] The structure is a careful orchestration of three key moieties: a polar phenol group, a rigid trans-configured cyclohexane ring, and a flexible n-heptyl aliphatic tail. This hybrid design imparts the elongated, rod-like geometry essential for the formation of liquid crystalline phases, which are the bedrock of modern display technologies.[1][2]

The trans configuration of the cyclohexyl substituent is paramount, as it ensures a more linear and elongated molecular shape compared to the bent cis isomer.[1] This linearity is fundamental for the anisotropic intermolecular interactions, primarily van der Waals forces, that drive the long-range orientational order characteristic of the nematic phase used in twisted nematic (TN) liquid crystal displays (LCDs).[1][2] This guide provides a comprehensive technical overview of its synthesis, properties, applications, and relevant experimental protocols for professionals engaged in advanced materials and chemical research.

Part 1: Physicochemical and Spectroscopic Profile

The physical and chemical properties of **4-(trans-4-Heptylcyclohexyl)phenol** are intrinsic to its function. As a white to off-white solid at room temperature, its high purity is critical for predictable performance in sensitive applications like liquid crystal mixtures.[\[1\]](#)[\[3\]](#)

Table 1: Core Physicochemical Properties

Property	Value	Source
CAS Number	90525-37-4	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₉ H ₃₀ O	[1] [3] [4]
Molecular Weight	274.44 g/mol	[1] [4]
Appearance	White to off-white solid	[1]
Purity	≥ 99.5%	[1] [3]
Boiling Point	398.2 ± 21.0 °C at 760 mmHg	[1]
Density	0.9 ± 0.1 g/cm ³	[1]
Topological Polar Surface Area	20.2 Å ²	[6]
Hydrogen Bond Donor Count	1	[6]
Rotatable Bond Count	7	[6]

Spectroscopic Characterization

Elucidating the structure and confirming the purity of **4-(trans-4-Heptylcyclohexyl)phenol** relies on a suite of standard analytical techniques.

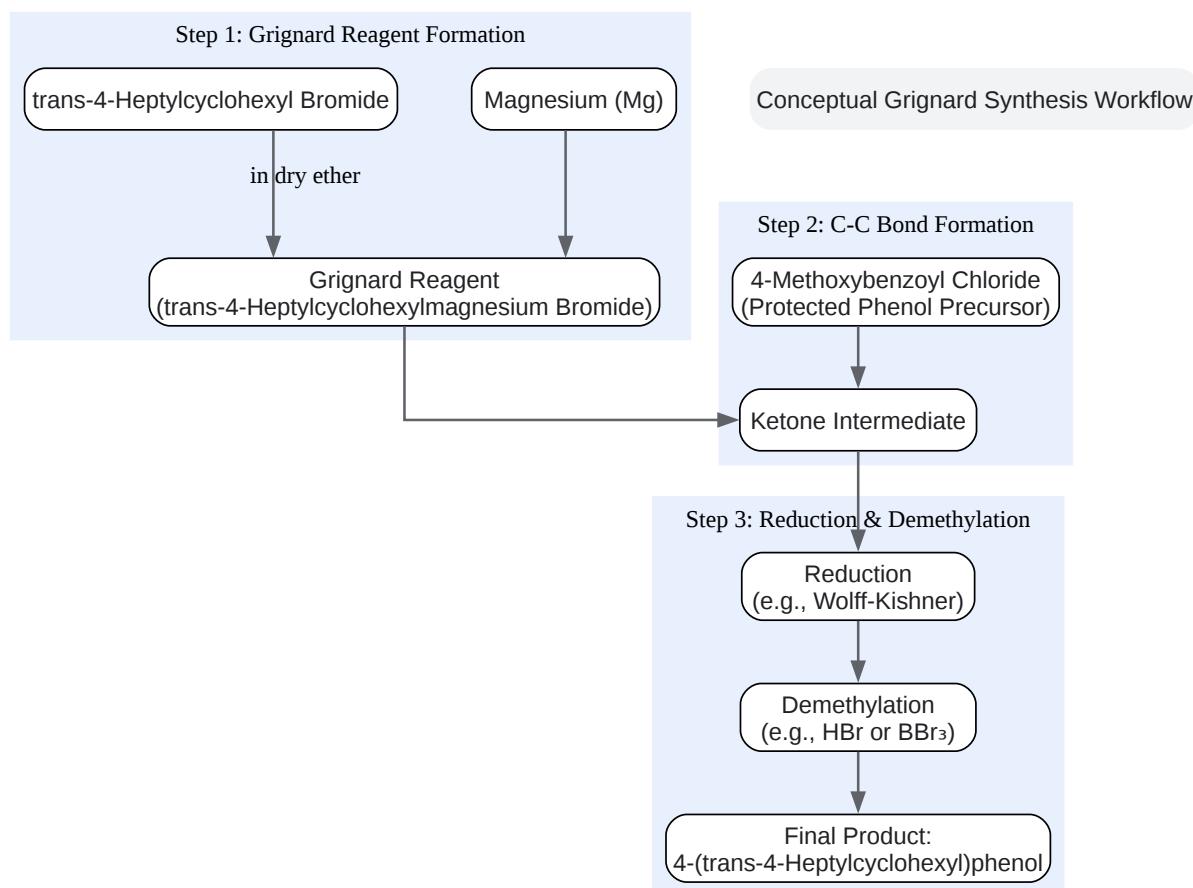
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Critically, ¹H NMR can verify the trans conformation of the cyclohexane ring through analysis of the proton coupling constants, specifically the characteristic splitting of axial versus equatorial protons.[\[1\]](#)

- Differential Scanning Calorimetry (DSC): As a thermotropic material, DSC is vital for measuring the temperatures and enthalpies of phase transitions, such as the melting point and any transitions into liquid crystalline phases (e.g., nematic, smectic).[1] This data is crucial for designing liquid crystal mixtures with specific operating temperature ranges.
- High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the synthesized compound, capable of detecting and quantifying trace impurities that could adversely affect electro-optical performance.[1]
- Infrared (IR) Spectroscopy: The presence of the phenolic hydroxyl group can be confirmed by a characteristic broad O-H stretching vibration. The formation of hydrogen bonds, which can influence the material's self-assembly, can also be inferred from shifts in this vibrational frequency.[1]

Part 2: Synthesis and Manufacturing

The synthesis of alkylcyclohexylphenols is a well-established area of organic chemistry, though achieving high stereoselectivity for the trans isomer and high regioselectivity for the para-substituted product requires careful control of reaction conditions.[1]

General Synthetic Strategies


The construction of the **4-(trans-4-Heptylcyclohexyl)phenol** framework typically involves creating a carbon-carbon bond between the heptylcyclohexyl moiety and the phenol ring.[1] Common approaches include:

- Friedel-Crafts Alkylation: This classic method can be used to alkylate phenol with a suitable heptylcyclohexyl derivative (e.g., heptylcyclohexanol or heptylcyclohexene) in the presence of an acid catalyst. However, a key challenge is controlling selectivity, as ortho- and di-alkylated byproducts can form.[1]
- Grignard Reactions: A more controlled, multi-step approach often involves a Grignard reagent. For instance, a Grignard reagent derived from an appropriate halo-cyclohexane can react with a protected phenol derivative or a ketone precursor, followed by subsequent reaction steps to yield the final product.[1] This method offers better control over the final structure.

A critical aspect of the synthesis is the purification and potential isomerization to enrich the final product in the desired trans isomer, which is essential for its liquid crystal applications.[\[1\]](#)

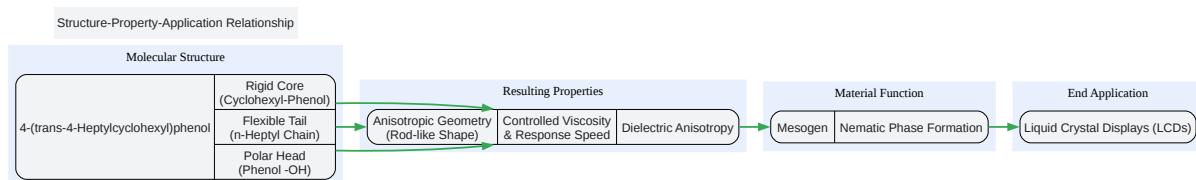
Conceptual Synthetic Workflow

Below is a diagram illustrating a plausible multi-step synthesis, which provides greater control over stereochemistry compared to a direct alkylation.

[Click to download full resolution via product page](#)

Caption: Conceptual Grignard Synthesis Workflow.

Part 3: Core Application in Liquid Crystal Technology


The primary and most significant application of **4-(trans-4-Heptylcyclohexyl)phenol** is as a mesogen, or liquid crystal intermediate, for use in LCDs.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The Role of Molecular Structure in Mesophase Formation

Thermotropic liquid crystals exhibit phases of matter that are intermediate between a crystalline solid and an isotropic liquid.[\[1\]](#) The ability of this compound to form such a phase (specifically, a nematic phase) is a direct consequence of its molecular structure.

- **Rigid Core:** The cyclohexane-phenol hybrid architecture provides a rigid, elongated core. This rigidity is essential for the molecules to align along a common axis, known as the director.[\[1\]](#)[\[2\]](#)
- **Flexible Tail:** The n-heptyl chain provides flexibility. This flexible tail helps to lower the melting point of the material and, critically, reduces the viscosity of the liquid crystal mixture, which improves the switching speed and electro-optical response of the display.[\[1\]](#)[\[2\]](#)
- **Polar Head:** The terminal phenol group provides polarity, influencing intermolecular interactions and the dielectric anisotropy of the liquid crystal mixture, a key parameter for how the molecules respond to an applied electric field.[\[1\]](#)

The interplay between these structural elements dictates the material's properties and its suitability for specific display applications, such as TN-LCDs.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Structure-Property-Application Relationship.

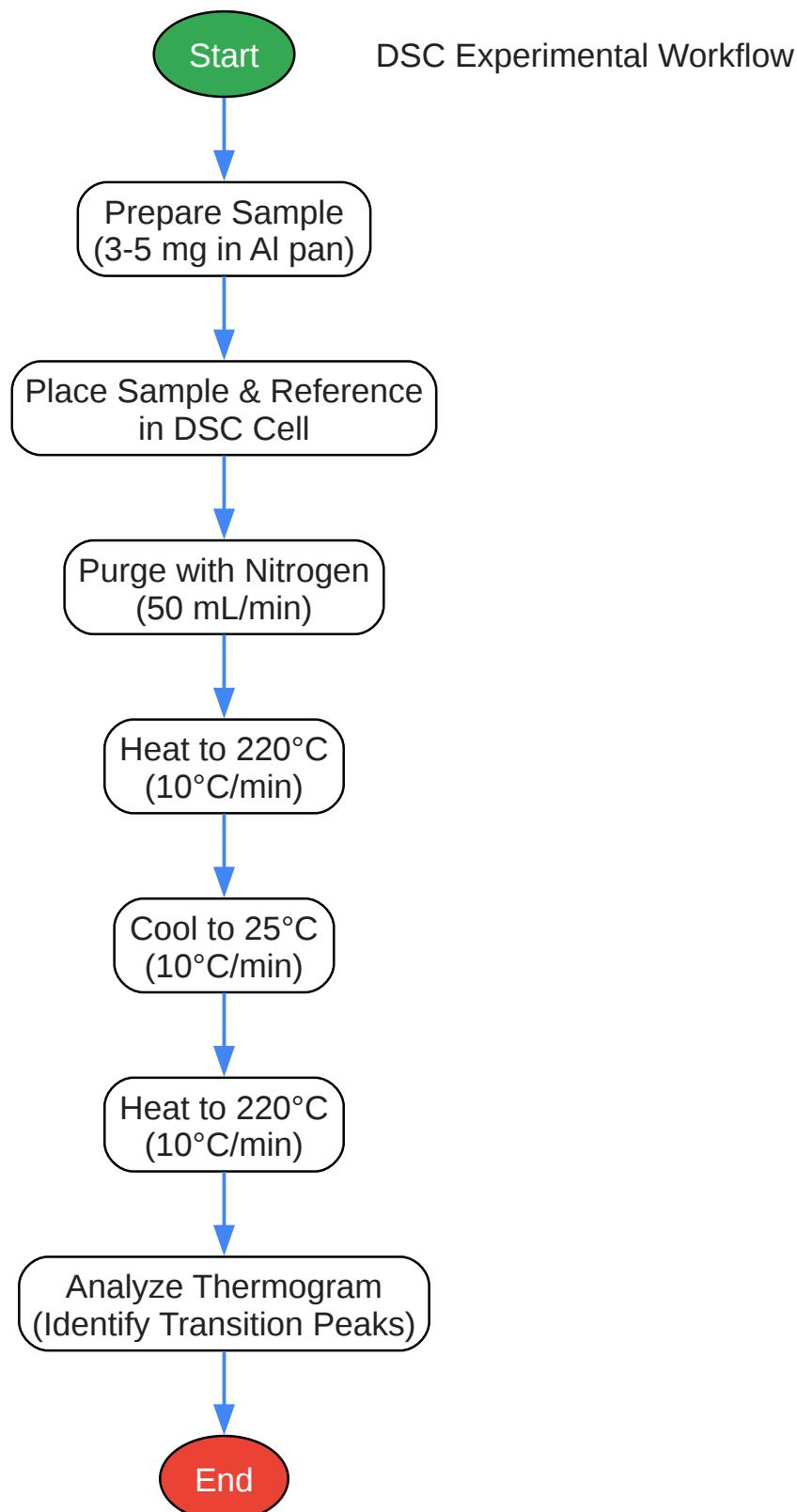
Part 4: Biological Activity and Toxicological Considerations

While the primary application of **4-(trans-4-Heptylcyclohexyl)phenol** is in materials science, it is structurally related to other alkylphenols, a class of compounds known for their potential biological activity. There is no specific toxicological or biological activity data available in the provided search results for CAS 90525-37-4. However, researchers should be aware of the data for analogous compounds.

Alkylphenols such as 4-nonylphenol and 4-octylphenol are known environmental contaminants and have been studied for their cytotoxic and endocrine-disrupting effects.^[7] Studies on human cell lines have shown that these related compounds can induce cell death and interfere with cellular processes like autophagy and the antioxidant response, particularly in liver cells.^[7]

Given its phenolic structure, **4-(trans-4-Heptylcyclohexyl)phenol** should be handled with appropriate care. Phenolic compounds can be toxic and corrosive.^[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and handling within a well-ventilated fume hood, are mandatory.^{[8][9]} For research use only, it is not intended for human or veterinary applications.^[1]

Part 5: Exemplary Experimental Protocols


Protocol 1: Characterization of Thermotropic Properties by DSC

This protocol outlines the steps to analyze the phase transitions of **4-(trans-4-Heptylcyclohexyl)phenol**.

Objective: To determine the melting point and identify any liquid crystalline phase transition temperatures.

Methodology:

- **Sample Preparation:** Accurately weigh 3-5 mg of the high-purity solid into a standard aluminum DSC pan.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
- **Thermal Program:**
 - **First Heating Scan:** Heat the sample from room temperature to a temperature well above its expected melting point (e.g., 220 °C) at a controlled rate (e.g., 10 °C/min). This scan removes the sample's prior thermal history.
 - **First Cooling Scan:** Cool the sample at the same controlled rate (10 °C/min) back to room temperature. This allows for the observation of transitions from the isotropic liquid state.
 - **Second Heating Scan:** Heat the sample again at 10 °C/min. The data from this scan is typically used for analysis as it represents the intrinsic material properties.
- **Data Analysis:** Analyze the resulting thermogram. Endothermic peaks on the heating scans correspond to phase transitions (e.g., solid-to-liquid crystal, liquid crystal-to-isotropic liquid). The peak onset temperature is typically reported as the transition temperature.

[Click to download full resolution via product page](#)

Caption: DSC Experimental Workflow.

Conclusion

4-(trans-4-Heptylcyclohexyl)phenol (CAS 90525-37-4) is a highly specialized molecule whose value is derived from its precisely engineered structure. The combination of a rigid polar core and a flexible nonpolar tail makes it an exemplary mesogen for the formulation of nematic liquid crystal mixtures. Its primary role as a liquid crystal intermediate underscores its importance in the electronics and display industries. While its biological profile is not well-characterized, its structural similarity to other alkylphenols warrants prudent handling and adherence to safety protocols. For materials scientists and researchers, this compound remains a key building block for creating advanced functional materials, from high-performance displays to novel polymer systems.

References

- **4-(trans-4-Heptylcyclohexyl)phenol** | Benchchem. (URL: [\[Link\]](#))
- CAS.90525-37-4 4-(trans-4-Heptylcyclohexyl)
- Trans-4-(4'-n-Heptylcyclohexyl)phenol CAS 90525-37-4 99.5% Factory - Price - HONGJIN CHEM. (URL: [\[Link\]](#))
- 4-(trans-4-Ethylcyclohexyl)phenol - Yantai Xianhua Technology Group Co., Ltd. (URL: [\[Link\]](#))
- Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxyethyl-substituted Polystyrene Containing Liquid Crystal Precursor - MDPI. (URL: [\[Link\]](#))
- In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - NIH. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Trans-4-(4'-n-Heptylcyclohexyl)phenol CAS 90525-37-4 99.5% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 4. 90525-37-4 | 4-(Trans-4-heptylcyclohexyl)phenol | Aryls | Ambeed.com [ambeed.com]
- 5. 90525-37-4|4-(Trans-4-heptylcyclohexyl)phenol|BLD Pharm [bldpharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- To cite this document: BenchChem. [4-(trans-4-Heptylcyclohexyl)phenol CAS number 90525-37-4]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11724599#4-trans-4-heptylcyclohexyl-phenol-cas-number-90525-37-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com